Hydroxyrubromycin
Overview
Description
CY 208-243 is a compound known for its role as a selective dopamine D1 receptor agonist. It has shown efficacy in animal models of Parkinson’s disease, making it a significant compound in neurological research . The chemical structure of CY 208-243 is 4,6,6a,7,8,12b-hexahydro-7-methylindolo(4,3-ab)-phenanthridine, with a molecular formula of C19H18N2 and a molar mass of 274.367 g/mol .
Preparation Methods
The synthesis of CY 208-243 involves several steps, including the formation of the indolo(4,3-ab)phenanthridine core. The specific synthetic routes and reaction conditions are proprietary and not widely published.
Chemical Reactions Analysis
CY 208-243 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological activity.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to the formation of different analogs with varying properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CY 208-243 has several scientific research applications, including:
Neurological Research: It is used to study the dopamine D1 receptor and its role in neurological disorders such as Parkinson’s disease.
Pharmacology: The compound is used to investigate the pharmacological effects of dopamine agonists and their potential therapeutic applications.
Behavioral Studies: CY 208-243 is employed in animal models to study the effects of dopamine receptor activation on behavior.
Mechanism of Action
CY 208-243 exerts its effects by selectively binding to and activating dopamine D1 receptors. This activation stimulates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in various downstream effects, including the modulation of neurotransmitter release and neuronal excitability . The compound’s ability to selectively target D1 receptors makes it a valuable tool for studying the dopaminergic system and its role in neurological disorders .
Comparison with Similar Compounds
CY 208-243 is unique in its selective activation of dopamine D1 receptors. Similar compounds include:
SKF 38393: Another D1 receptor agonist, but with different pharmacological properties.
SKF 82958: A more potent D1 receptor agonist with a higher proconvulsant potency.
SKF 77434: A D1 receptor agonist with similar properties but lower potency compared to CY 208-243.
These compounds share structural similarities but differ in their pharmacological profiles and potencies, highlighting the uniqueness of CY 208-243 in its specific applications and effects .
Properties
IUPAC Name |
methyl 4,4',9',10-tetrahydroxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18O13/c1-35-13-5-11(27)16-17(19(13)30)21(32)23-10(18(16)29)6-26(39-23)7-12(28)9-3-8-4-14(24(33)36-2)37-25(34)15(8)20(31)22(9)38-26/h3-5,12,28-29,31-32H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXVKHPGBHVPMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C2=C(C1=O)C(=C3C(=C2O)CC4(O3)CC(C5=C(O4)C(=C6C(=C5)C=C(OC6=O)C(=O)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30968780 | |
Record name | Methyl 4,4',9',10-tetrahydroxy-7'-methoxy-5',8',9-trioxo-4,5',8',9-tetrahydro-3H,3'H-spiro[benzo[1,2-b:5,4-c']dipyran-2,2'-naphtho[2,3-b]furan]-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30968780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53969-01-0 | |
Record name | Purpuromycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053969010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4,4',9',10-tetrahydroxy-7'-methoxy-5',8',9-trioxo-4,5',8',9-tetrahydro-3H,3'H-spiro[benzo[1,2-b:5,4-c']dipyran-2,2'-naphtho[2,3-b]furan]-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30968780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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